
Mikwelianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mikwelianin is a natural product found in Epilobium hirsutum with data available.
Scientific Research Applications
Plant Cell Wall Integrity Sensing and Stress Response
Mikwelianin, in the context of Arabidopsis thaliana, is significant for its role in plant cell wall integrity sensing and stress response. The Arabidopsis leucine-rich repeat receptor kinase MIK2/LRR-KISS, related to this compound, is crucial in regulating cell wall damage responses, especially upon cellulose biosynthesis inhibition. Loss-of-function mik2 alleles impact immune marker gene expression, jasmonic acid production, and lignin deposition. This identifies MIK2 as a novel component in cell wall integrity sensing and suggests its involvement in linking cell wall integrity to growth and environmental responses, including resistance to fungal pathogens like Fusarium oxysporum (Van der Does et al., 2017).
Genetics and Molecular Biology
This compound has implications in the field of genetics and molecular biology. It is referenced in the context of mixed-integer programming (MIP) to optimize experimental design in genetics. MIP's application demonstrates its potential to transform genetics by offering more precise subset selection problems, indicating a broader impact of this compound in scientific research methodologies (McClosky & Tanksley, 2013).
MIKC* MADS-Box Genes in Plant Development
MIKCc-type MADS-box genes, related to this compound, are key in various developmental processes in plants. Comprehensive comparative genomic and functional analyses across flowering plants reveal insights into these genes' roles and evolution. This research provides a framework for understanding the evolutionary significance of MIKCc-type MADS-box genes in plant development, offering a detailed view of their contribution to the genetic and functional diversity in the plant kingdom (Hileman et al., 2006).
Bio-Mimetic Sensors and Molecular Imprinting
This compound is also associated with the development of bio-mimetic sensors through molecular imprinting. This technology introduces selective molecular recognition sites in a polymer, conferring bio-mimetic properties with applications in medical diagnostics, drug delivery, and environmental monitoring. Molecularly imprinted membranes, a form of imprinted polymers, are gaining attention for their high stability, sensitivity, and specificity in various scientific fields (Algieri et al., 2014).
Properties
Molecular Formula |
C21H18O13 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21?/m0/s1 |
InChI Key |
DUBCCGAQYVUYEU-MBIBTLSJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Synonyms |
miquelianin quercetin 3-O-beta-D-glucopyranoside quercetin 3-O-beta-glucopyranoside quercetin 3-O-glucopyranoside querciturone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



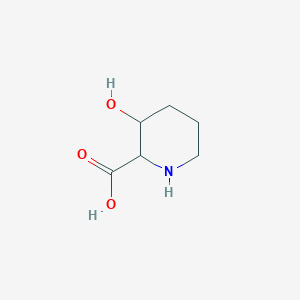
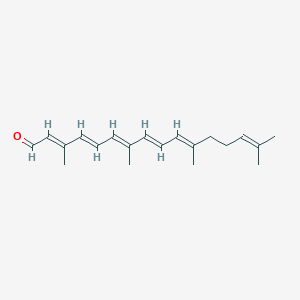
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)

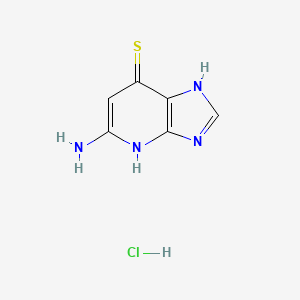
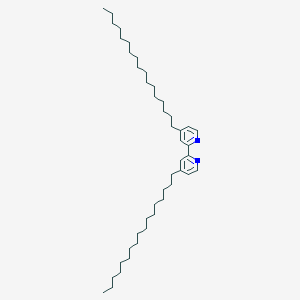
![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)
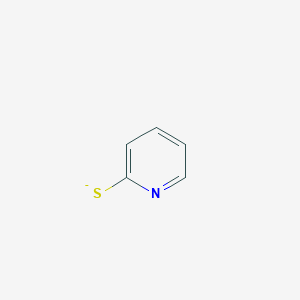
![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)
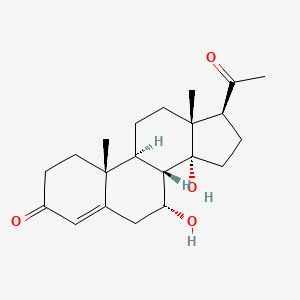

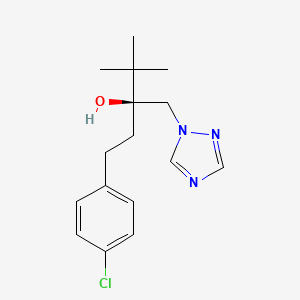
![(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one](/img/structure/B1254114.png)
